2-(Benzylsulfonyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
“2-(Benzylsulfonyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine” is a derivative of [1,2,4]Triazolo[1,5-a]pyrimidine, which is an important heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . Another study reported the synthesis of novel ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines derivatives .Scientific Research Applications
Synthesis Techniques
Research into the synthesis of related compounds, such as penoxsulam and pyroxsulam, highlights advanced sulfonylation techniques and synthetic routes that are crucial for developing herbicides and potentially other pharmaceutical agents. The optimization of reaction conditions, such as base, temperature, and molar ratios, is critical for achieving high yields of desired products, indicating the importance of precise synthetic methodologies in the development of complex chemicals for various applications (Xu Si-tia, 2016).
Pharmacological Potential
Compounds within the triazolopyrimidine class have been explored for their pharmacological potential, particularly as inhibitors of cAMP phosphodiesterase, which suggests applications in cardiovascular treatments. Studies have shown that specific derivatives can significantly increase cardiac output without affecting heart rate, demonstrating the potential for clinical evaluation in cardiovascular therapy (T. Novinson et al., 1982).
Structural and Theoretical Analyses
The synthesis and analysis of related compounds, incorporating the phenylsulfonyl moiety and exploring their structures through techniques like ab initio quantum chemical calculations, provide insights into the regioselectivity and electronic properties of these compounds. Such studies are fundamental for understanding the chemical behavior and potential reactivity of triazolopyrimidines, aiding in the design of new compounds with desired properties (Mostafa E. Salem et al., 2015).
Broad Spectrum of Activities
The [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold, in general, is known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-tubercular effects, among others. This versatility is evidenced by several clinical trials and marketed drugs, underscoring the scaffold's significant potential in medicinal chemistry (S. Merugu et al., 2022).
Properties
IUPAC Name |
2-benzylsulfonyl-5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S/c1-21-11-8-12(22-2)18-13(15-11)16-14(17-18)23(19,20)9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSADCEDOPBEDTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=NC(=NN12)S(=O)(=O)CC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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